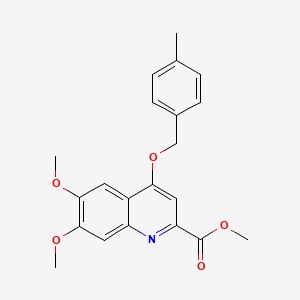
Methyl 6,7-dimethoxy-4-((4-methylbenzyl)oxy)quinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6,7-dimethoxy-4-((4-methylbenzyl)oxy)quinoline-2-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Methyl 6,7-dimethoxy-4-((4-methylbenzyl)oxy)quinoline-2-carboxylate and its derivatives have been explored in various scientific research contexts, primarily focusing on their synthesis and potential biological activities. One area of interest has been the development of carboxamide derivatives of benzo[b][1,6]naphthyridines, which have shown potent cytotoxic activities against murine leukemia, lung carcinoma, and human leukemia cell lines, with some compounds achieving IC(50) values less than 10 nM (Deady et al., 2003). This research indicates the potential of quinoline derivatives in the development of new anticancer agents.
Chemical Synthesis Techniques
The compound has also been a focus in the context of practical and large-scale synthesis methods. For instance, a study presented an efficient synthesis approach for producing rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, showcasing the compound's relevance in large-scale manufacturing of pharmaceutically active compounds (Bänziger et al., 2000).
Novel Synthesis Methods
Research has developed new synthesis methods for related compounds, such as the facile synthesis of 9,10-Dimethoxybenzo[6,7]-ox-epino[3,4-b]quinolin-13(6H)-one and its derivatives, through intramolecular Friedel-Crafts acylation reactions, demonstrating the compound's versatility in synthesizing novel quinoline derivatives (Yang et al., 2013).
Fluorescent Properties for Bioconjugation
Another study focused on the synthesis of 2-amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines, which were shown to possess highly fluorescent properties suitable for linking to biomolecules and biopolymers. This research highlights the potential of such compounds in bioconjugation and fluorescence-based applications (Stadlbauer et al., 2009).
Antitubercular Activity
Furthermore, novel inhibitors of Mycobacterium tuberculosis have been identified from a series of 4-anilinoquinolines and 4-anilinoquinazolines, highlighting the antimicrobial potential of quinoline derivatives. Specifically, compounds like 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine showed promising MIC90 values, indicating significant antitubercular activity with limited toxicity (Asquith et al., 2019).
Propiedades
IUPAC Name |
methyl 6,7-dimethoxy-4-[(4-methylphenyl)methoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-13-5-7-14(8-6-13)12-27-18-11-17(21(23)26-4)22-16-10-20(25-3)19(24-2)9-15(16)18/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXNBOCRZNJOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

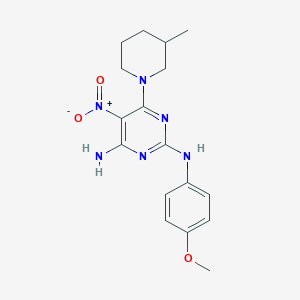
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2923444.png)
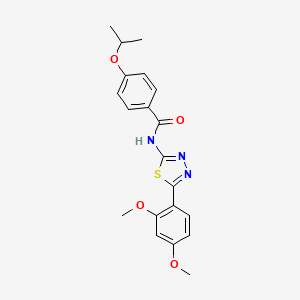
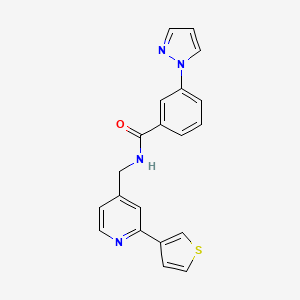
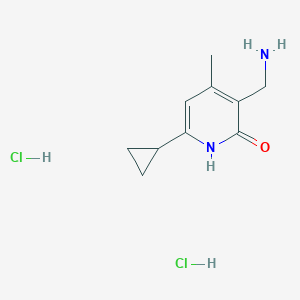
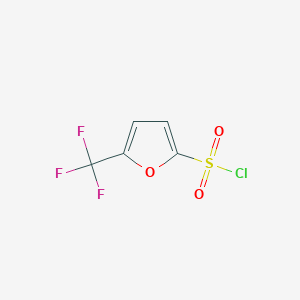
![N-(4-chloro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2923453.png)

![2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide](/img/structure/B2923456.png)

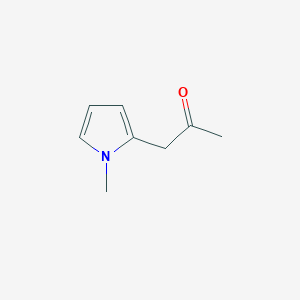
![N-[4-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2923460.png)
![Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B2923461.png)
![2-(7-benzyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2923462.png)